8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(Quinolin-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a quinoline moiety fused to an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of quinoline derivatives with suitable bicyclic precursors under specific conditions. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of keto groups to alcohols, forming the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like LiAlH4 can convert keto groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic organic chemistry.
Scientific Research Applications
8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: Shares a similar bicyclic structure but lacks the quinoline moiety.
1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol: Another bicyclic compound with different functional groups.
Uniqueness
8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its combination of a quinoline ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
8-quinolin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C16H18N2O/c19-14-9-12-6-7-13(10-14)18(12)16-8-5-11-3-1-2-4-15(11)17-16/h1-5,8,12-14,19H,6-7,9-10H2 |
InChI Key |
JTTAOCWZCWDBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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